C12 vs C18 Alkyl Chain: Flotation Selectivity for Rare Earths
The dodecyl (C12) analog DIMBP demonstrated lower flotation efficiency for rare-earth ions compared with the octadecyl (C18) analog OIMBP, a difference attributed to the higher pKa₁ of DIMBP and the reduced hydrophobicity of the shorter alkyl chain [1]. This lower hydrophobicity provides a practical advantage when excessive collector hydrophobicity causes undesirable co-flotation of gangue minerals or when post-flotation collector removal from the concentrate is required.
OIMBP (C18): higher flotation efficiency; lower pKa₁, higher hydrophobicity.
| Evidence Dimension | Rare-earth ion flotation efficiency |
|---|---|
| Target Compound Data | DIMBP (C12): lower flotation efficiency; higher pKa₁; lower hydrophobicity |
| Comparator Or Baseline | OIMBP (C18): higher flotation efficiency; lower pKa₁; higher hydrophobicity |
| Quantified Difference | Qualitatively stated as 'greater than that with DIMBP' due to lower pKa₁ and longer alkyl chain |
| Conditions | Ion flotation of 15 rare-earth and transition metal ions; anionic surfactant collector; published in Analytical Sciences (1992) |
Why This Matters
For procurements targeting selective metal-ion recovery where excessive hydrophobicity is undesirable, the C12 chain of CAS 18312-78-2 offers a tunable balance between collection power and selectivity that the C18 analog cannot replicate.
- [1] Yokoyama, Y.; Ogi, T.; Suzuki, T. Flotation of Rare-Earth Ions with Octadecyliminobismethylenebisphosphonic Acid. Anal. Sci. 1992, 8 (2), 247–250. View Source
